![molecular formula C17H15ClF3NO3 B2680690 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide CAS No. 2034466-91-4](/img/structure/B2680690.png)
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-(3-chlorophenyl)-3-trifluoromethylbenzamide” is a chemical compound with the molecular formula C14H9ClF3NO. It has a molecular weight of 299.68 .
Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3-trifluoromethylbenzamide” consists of a benzamide core with a trifluoromethyl group and a chlorophenyl group attached .Chemical Reactions Analysis
Potassium trifluoroborates, a class of organoboron reagents, are often used in chemical reactions. They are moisture- and air-stable and can withstand strong oxidative conditions .Physical And Chemical Properties Analysis
The predicted boiling point of “N-(3-chlorophenyl)-3-trifluoromethylbenzamide” is 295.7±40.0 °C, and its predicted density is 1.401±0.06 g/cm3 .Scientific Research Applications
- The trifluoromethyl group in this compound plays a crucial role in drug discovery. Researchers investigate its impact on pharmacokinetics, binding affinity, and metabolic stability. By incorporating this moiety into drug candidates, scientists aim to enhance bioavailability and optimize therapeutic efficacy .
- The compound’s radical trifluoromethylation potential is relevant in synthetic organic chemistry. Researchers explore its use as a radical precursor for carbon-carbon bond formation. This area includes radical cyclizations, cross-coupling reactions, and cascade processes .
- Crystallographic investigations provide insights into the solid-state arrangement of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide. Researchers analyze crystal structures, packing motifs, and intermolecular interactions to understand its behavior in the solid phase .
Pharmaceutical Research
Radical Chemistry
Crystallography and Structural Studies
Safety and Hazards
properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c18-13-3-1-2-12(10-13)15(23)8-9-22-16(24)11-4-6-14(7-5-11)25-17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWOZWCGYJMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
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